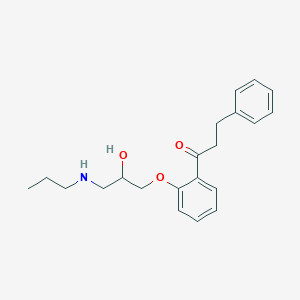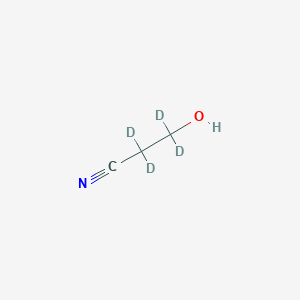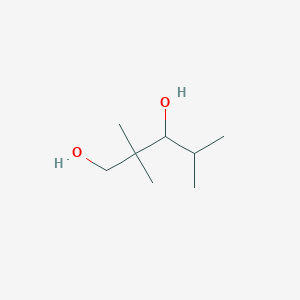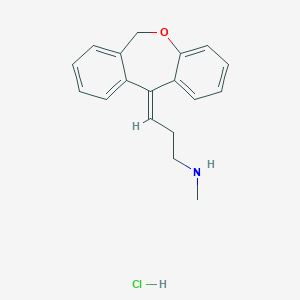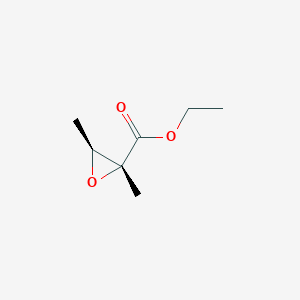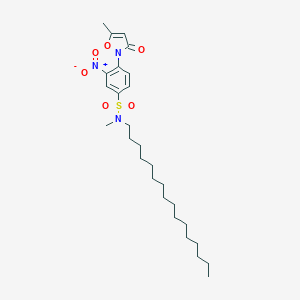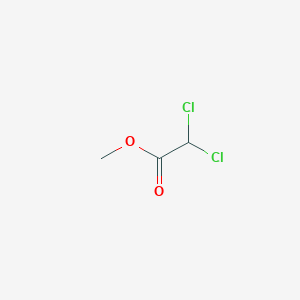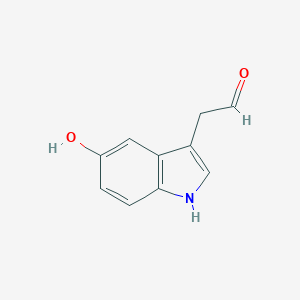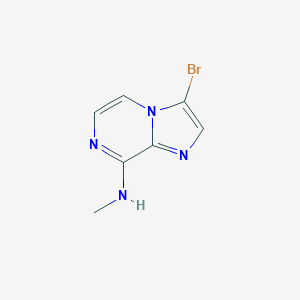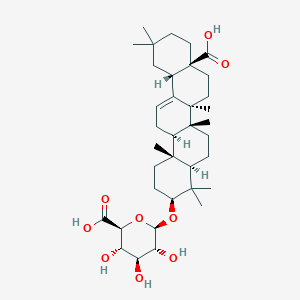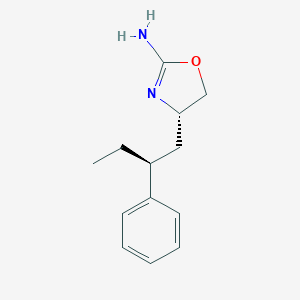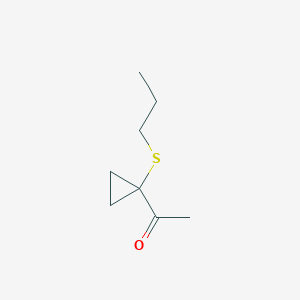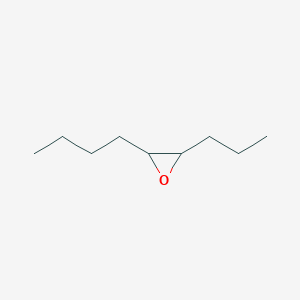
2-Butyl-3-propyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-propyloxirane, also known as BPO, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 155°C and a molecular weight of 142.24 g/mol. BPO is primarily used as a reagent in organic synthesis and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-propyloxirane is not fully understood. However, it is believed that 2-Butyl-3-propyloxirane reacts with nucleophiles, such as alcohols and amines, to form epoxides. The epoxides can then be further reacted to form a variety of compounds.
Biochemische Und Physiologische Effekte
2-Butyl-3-propyloxirane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause respiratory issues if inhaled. It is important to handle 2-Butyl-3-propyloxirane with care and to use proper protective equipment when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butyl-3-propyloxirane in lab experiments is its high reactivity, which allows for the creation of a variety of compounds. However, 2-Butyl-3-propyloxirane is also highly flammable and can be hazardous if not handled properly. It is important to use proper safety precautions when working with 2-Butyl-3-propyloxirane.
Zukünftige Richtungen
There are several future directions for research involving 2-Butyl-3-propyloxirane. One potential area of study is the development of new synthesis methods for 2-Butyl-3-propyloxirane. Another area of study is the use of 2-Butyl-3-propyloxirane in the production of new materials, such as polymers and coatings. Additionally, 2-Butyl-3-propyloxirane could be used in the development of new pharmaceuticals and agrochemicals. Overall, 2-Butyl-3-propyloxirane has the potential to be a valuable tool in a variety of scientific fields.
Synthesemethoden
2-Butyl-3-propyloxirane can be synthesized through a variety of methods, including the epoxidation of butyl propene with peracetic acid and the epoxidation of butyl propene with m-chloroperbenzoic acid. The latter method is preferred due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-propyloxirane is commonly used in scientific research as a reagent in organic synthesis. It is used to create a variety of compounds, including epoxides, alcohols, and ketones. 2-Butyl-3-propyloxirane is also used in the production of surfactants, resins, and coatings.
Eigenschaften
CAS-Nummer |
117842-34-9 |
|---|---|
Produktname |
2-Butyl-3-propyloxirane |
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
IKNXPNNMKVOEMV-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CCC |
Kanonische SMILES |
CCCCC1C(O1)CCC |
Synonyme |
Oxirane, 2-butyl-3-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



